molecular formula C4H11BrN4 B177653 2-Hydrazino-1,4,5,6-tetrahydropyrimidine hydrobromide CAS No. 197234-18-7

2-Hydrazino-1,4,5,6-tetrahydropyrimidine hydrobromide

Cat. No.: B177653
CAS No.: 197234-18-7
M. Wt: 195.06 g/mol
InChI Key: GCCPFVFSVPYXQD-UHFFFAOYSA-N
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Description

2-Hydrazino-1,4,5,6-tetrahydropyrimidine hydrobromide is a chemical compound with the molecular formula C₄H₁₀N₄·HBr and a molecular weight of 195.06 g/mol . It is a derivative of tetrahydropyrimidine, featuring a hydrazino group at the second position. This compound is often used in various chemical reactions and research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazino-1,4,5,6-tetrahydropyrimidine hydrobromide typically involves the reaction of 1,4,5,6-tetrahydropyrimidine with hydrazine hydrate in the presence of hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

1,4,5,6-Tetrahydropyrimidine+Hydrazine Hydrate+Hydrobromic Acid2-Hydrazino-1,4,5,6-tetrahydropyrimidine hydrobromide\text{1,4,5,6-Tetrahydropyrimidine} + \text{Hydrazine Hydrate} + \text{Hydrobromic Acid} \rightarrow \text{this compound} 1,4,5,6-Tetrahydropyrimidine+Hydrazine Hydrate+Hydrobromic Acid→2-Hydrazino-1,4,5,6-tetrahydropyrimidine hydrobromide

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The process includes the careful control of temperature, pH, and reaction time to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Hydrazino-1,4,5,6-tetrahydropyrimidine hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydrazino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-Hydrazino-1,4,5,6-tetrahydropyrimidine hydrobromide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydrazino-1,4,5,6-tetrahydropyrimidine hydrobromide involves its interaction with various molecular targets. The hydrazino group can form covalent bonds with electrophilic centers in target molecules, leading to the formation of stable adducts. This interaction can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    1,4,5,6-Tetrahydropyrimidine: A precursor in the synthesis of 2-Hydrazino-1,4,5,6-tetrahydropyrimidine hydrobromide.

    Hydrazine Hydrate: A reagent used in the synthesis of hydrazino derivatives.

    2-Hydrazinopyridine: Another hydrazino compound with similar reactivity.

Uniqueness

This compound is unique due to its specific structure, which combines the properties of tetrahydropyrimidine and hydrazino groups.

Properties

IUPAC Name

1,4,5,6-tetrahydropyrimidin-2-ylhydrazine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N4.BrH/c5-8-4-6-2-1-3-7-4;/h1-3,5H2,(H2,6,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCCPFVFSVPYXQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=NC1)NN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380476
Record name SBB055917
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197234-18-7
Record name Pyrimidine, 2-hydrazinyl-1,4,5,6-tetrahydro-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=197234-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SBB055917
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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